4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole is an organic compound with the molecular formula C7H11BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in organic synthesis and as an intermediate in the pharmaceutical industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole typically involves the bromination of 1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted pyrazoles with different functional groups replacing the bromine atom.
Oxidation and Reduction: The major products include oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the specific derivative or application being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-1-(1-ethoxyethyl)-1H-pyrazole: A closely related compound with similar properties and applications[][5].
1-(1-ethoxyethyl)-4-iodo-1H-pyrazole: Another derivative used in organic synthesis.
Uniqueness
4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents makes it a valuable intermediate in the synthesis of various complex molecules[5][5].
Eigenschaften
Molekularformel |
C7H10BrFN2O |
---|---|
Molekulargewicht |
237.07 g/mol |
IUPAC-Name |
4-bromo-1-(1-ethoxyethyl)-3-fluoropyrazole |
InChI |
InChI=1S/C7H10BrFN2O/c1-3-12-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
BXJDDWVNFPORRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)N1C=C(C(=N1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.